molecular formula C26H36NP B12872527 2-(Di(adamantan-1-yl)phosphino)aniline

2-(Di(adamantan-1-yl)phosphino)aniline

Cat. No.: B12872527
M. Wt: 393.5 g/mol
InChI Key: NYEHVIMDLLFHMA-UHFFFAOYSA-N
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Description

2-(Di(adamantan-1-yl)phosphino)aniline is a non-chiral aminophosphine ligand with the molecular formula C26H36NP and a molecular weight of 393.55 . This compound is notable for its unique structure, which includes adamantane groups, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Di(adamantan-1-yl)phosphino)aniline typically involves the reaction of adamantane derivatives with phosphine and aniline under controlled conditions. One common method includes the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Di(adamantan-1-yl)phosphino)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form phosphine oxides.

    Reduction: Reduction reactions can modify the adamantane groups or the phosphine moiety.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of halogens or other reactive groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as hydrogen or hydrides, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

2-(Di(adamantan-1-yl)phosphino)aniline has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Di(adamantan-1-yl)phosphino)aniline exerts its effects involves its role as a ligand. It can coordinate with metal centers, facilitating various catalytic processes. The adamantane groups provide steric hindrance, influencing the compound’s reactivity and selectivity in these reactions .

Properties

Molecular Formula

C26H36NP

Molecular Weight

393.5 g/mol

IUPAC Name

2-[bis(1-adamantyl)phosphanyl]aniline

InChI

InChI=1S/C26H36NP/c27-23-3-1-2-4-24(23)28(25-11-17-5-18(12-25)7-19(6-17)13-25)26-14-20-8-21(15-26)10-22(9-20)16-26/h1-4,17-22H,5-16,27H2

InChI Key

NYEHVIMDLLFHMA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)P(C4=CC=CC=C4N)C56CC7CC(C5)CC(C7)C6

Origin of Product

United States

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